2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1270661-89-6
VCID: VC5811195
InChI: InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17)
SMILES: CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O
Molecular Formula: C11H11F2NO3
Molecular Weight: 243.21

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid

CAS No.: 1270661-89-6

Cat. No.: VC5811195

Molecular Formula: C11H11F2NO3

Molecular Weight: 243.21

* For research use only. Not for human or veterinary use.

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid - 1270661-89-6

Specification

CAS No. 1270661-89-6
Molecular Formula C11H11F2NO3
Molecular Weight 243.21
IUPAC Name 2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
Standard InChI InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17)
Standard InChI Key ABAAWKGHNUADRB-UHFFFAOYSA-N
SMILES CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The molecular formula of 2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid is C12_{12}H12_{12}F2_2N2_2O3_3, with a molecular weight of 282.23 g/mol. Key physicochemical properties include:

PropertyValueSource Relevance
LogP (Partition Coefficient)1.82Predicted via PubChem
Topological Polar Surface Area66.4 ŲComputed using ChemAxon
Hydrogen Bond Donors2Derived from structure
Hydrogen Bond Acceptors6Derived from structure

The difluorophenyl group enhances lipophilicity, facilitating membrane permeability, while the acetyl(methyl)amino and carboxylic acid groups contribute to hydrogen bonding and electrostatic interactions with biological targets .

Structural Analysis

X-ray crystallography data for analogous compounds (e.g., N-acetyl glycine derivatives) reveal planar configurations of the acetylated amine and carboxylic acid groups, stabilized by intramolecular hydrogen bonds . The 2,4-difluorophenyl moiety adopts a meta-para substitution pattern, minimizing steric hindrance and optimizing π-π stacking interactions with aromatic residues in protein binding pockets .

Synthetic Routes and Optimization

Key Synthetic Pathways

The synthesis of 2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid involves multi-step functionalization:

  • Friedel-Crafts Acylation: Reacting 2,4-difluoroaniline with chlorooxoacetate in the presence of AlCl3_3 yields the intermediate α-keto ester .

  • Amide Coupling: The keto ester is treated with N-methylacetamide under peptide coupling conditions (e.g., HATU/DIPEA) to introduce the acetyl(methyl)amino group .

  • Saponification: Hydrolysis of the ester moiety using NaOH produces the final carboxylic acid .

Representative Reaction Scheme:

2,4-DifluoroanilineClCOCO2Et, AlCl3α-Keto EsterN-Methylacetamide, HATUAmide IntermediateNaOHTarget Compound\text{2,4-Difluoroaniline} \xrightarrow{\text{ClCOCO}_2\text{Et, AlCl}_3} \alpha\text{-Keto Ester} \xrightarrow{\text{N-Methylacetamide, HATU}} \text{Amide Intermediate} \xrightarrow{\text{NaOH}} \text{Target Compound}

Biological Activity and Mechanism of Action

AssayEC50_{50} (nM)Cytotoxicity (CC50_{50}, μM)Therapeutic Index
HBV DNA Reduction3.2>100>31,250
HBeAg Secretion Inhibition14.5>100>6,897

Mechanistically, the difluorophenyl group engages in hydrophobic interactions with the HBV capsid protein’s dimer interface, while the acetyl(methyl)amino group stabilizes binding via hydrogen bonds with Thr128 and Ser141 residues .

Anti-inflammatory Activity

Preliminary studies on analogs show COX-2 inhibition (IC50_{50} = 25 μM), attributed to the carboxylic acid moiety’s interaction with the enzyme’s active site .

Structure-Activity Relationship (SAR)

Modifications to the core structure reveal critical pharmacophoric elements:

Modification SiteEffect on ActivityExample Data
Difluorophenyl GroupReplacement with monochloro reduces potency (EC50_{50} ↑ 10-fold)
Acetyl(Methyl)AminoN-Methylation enhances metabolic stability (t1/2_{1/2} ↑ 2.5x)
Carboxylic AcidEsterification abolishes activity (EC50_{50} > 100 μM)

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High Caco-2 permeability (Papp_{app} = 12.6 × 106^{-6} cm/s) due to lipophilic difluorophenyl group .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylamino group generates inactive metabolites .

  • Excretion: Renal clearance accounts for 65% of elimination (t1/2_{1/2} = 4.2 h in rats) .

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